2-Nitrophenol
Overview
Description
2-Nitrophenol, also known as ortho-nitrophenol, is an organic compound with the molecular formula C6H5NO3. It is one of the three isomeric forms of nitrophenol, the others being 3-nitrophenol (meta-nitrophenol) and 4-nitrophenol (para-nitrophenol). This compound is a yellow crystalline solid that is slightly soluble in water and more soluble in organic solvents. It is commonly used as an intermediate in the synthesis of various chemicals, including dyes, pharmaceuticals, and agrochemicals .
Mechanism of Action
Target of Action
2-Nitrophenol primarily targets the mitochondrial membrane in cells . It acts as a protonophore, an agent that can shuttle protons (hydrogen cations) across biological membranes . The upper respiratory system, specifically the nasal cavity, is the most sensitive target of toxicity .
Mode of Action
This compound interacts with its targets by dissipating the proton gradient across the mitochondrial membrane . This action collapses the proton motive force that the cell uses to produce most of its ATP chemical energy . Instead of producing ATP, the energy of the proton gradient is lost as heat . This uncoupling of oxidative phosphorylation is the primary mode of action of this compound .
Biochemical Pathways
The biochemical pathways affected by this compound are primarily those involved in energy production, specifically oxidative phosphorylation . The compound’s action results in the uncoupling of this process, leading to a decrease in ATP production and an increase in heat generation . The exact downstream effects of this action can vary, but they generally involve a disruption of normal cellular energy metabolism .
Pharmacokinetics
It is known that the compound exhibits significant non-linear pharmacokinetics, which have been attributed to non-linear plasma protein binding and non-linear partitioning into liver and kidney . The elimination half-life and other ADME properties of this compound are currently unknown .
Result of Action
The primary molecular effect of this compound’s action is the disruption of normal cellular energy metabolism due to the uncoupling of oxidative phosphorylation . This can lead to a variety of cellular effects, including decreased cell growth and viability. In terms of toxicity, exposure to this compound can cause symptoms such as headache, drowsiness, nausea, and cyanosis (blue color in lips, ears, and fingernails) .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of this compound. For example, the compound’s action can be influenced by the presence of other chemicals, pH levels, and temperature . Additionally, this compound is a light yellow solid with a low melting point (45°C), and when heated to decomposition, it emits toxic fumes of oxides of nitrogen . It also reacts violently with strong alkali (85% potassium hydroxide) and chlorosulfuric acid .
Biochemical Analysis
Biochemical Properties
2-Nitrophenol interacts with various biomolecules in biochemical reactions. It is more acidic than phenol itself . When heated to decomposition, it emits toxic fumes of oxides of nitrogen . In molten form, it can react violently with strong alkali .
Cellular Effects
It is known that this compound can cause oxidative stress . It can also influence cell function by affecting metabolic rate and fat metabolism .
Molecular Mechanism
The molecular mechanism of this compound involves its interaction with biomolecules. It can be prepared by nitration of aniline followed by replacement of the amino group via its diazonium derivative . It is also known to form charge-transfer or π π complexes with aromatic hydrocarbons .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. For instance, it has been used in annulations with aryl isothiocyanates towards the synthesis of 2-aminobenzoxazoles
Metabolic Pathways
This compound is involved in various metabolic pathways. For instance, it is known to be involved in the nitration and halogenation processes in aquatic environments . Detailed information on the specific enzymes or cofactors it interacts with is currently limited.
Transport and Distribution
It is known to be highly soluble in water , suggesting that it could be transported and distributed in aqueous environments within the body.
Preparation Methods
Synthetic Routes and Reaction Conditions: 2-Nitrophenol can be synthesized through the nitration of phenol. The process involves the reaction of phenol with nitric acid under controlled conditions to introduce the nitro group at the ortho position. The reaction is typically carried out at a temperature range of 45-50°C to ensure the selective formation of this compound .
Industrial Production Methods: In an industrial setting, this compound is produced by heating 2-chloronitrobenzene in an 8.5% sodium hydroxide solution at 170°C for 8 hours. This method yields a high purity product and is efficient for large-scale production .
Chemical Reactions Analysis
Types of Reactions: 2-Nitrophenol undergoes various chemical reactions, including:
Reduction: It can be reduced to 2-aminophenol using reducing agents like iron and hydrochloric acid.
Oxidation: It can be oxidized to form nitroquinone derivatives.
Substitution: The nitro group can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions:
Reduction: Iron and hydrochloric acid are commonly used for the reduction of this compound to 2-aminophenol.
Oxidation: Strong oxidizing agents like potassium permanganate can be used for oxidation reactions.
Substitution: Various nucleophiles can be used for substitution reactions, depending on the desired product.
Major Products Formed:
2-Aminophenol: Formed through reduction.
Nitroquinone Derivatives: Formed through oxidation.
Substituted Phenols: Formed through substitution reactions.
Scientific Research Applications
2-Nitrophenol has a wide range of applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of dyes, pigments, and other organic compounds.
Biology: It serves as a model compound for studying enzyme-catalyzed reactions and metabolic pathways.
Medicine: It is used in the synthesis of pharmaceuticals, including analgesics and antiseptics.
Industry: It is employed in the production of rubber chemicals, wood preservatives, and photographic chemicals .
Comparison with Similar Compounds
2-Nitrophenol is compared with its isomers, 3-nitrophenol and 4-nitrophenol:
3-Nitrophenol (meta-nitrophenol): It has the nitro group at the meta position relative to the hydroxyl group. It is used as a precursor to the drug mesalazine.
4-Nitrophenol (para-nitrophenol): It has the nitro group at the para position relative to the hydroxyl group.
Uniqueness of this compound: this compound is unique due to its specific reactivity and the position of the nitro group, which makes it suitable for certain chemical syntheses and applications that its isomers cannot fulfill .
Properties
IUPAC Name |
2-nitrophenol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H5NO3/c8-6-4-2-1-3-5(6)7(9)10/h1-4,8H | |
Source | PubChem | |
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InChI Key |
IQUPABOKLQSFBK-UHFFFAOYSA-N | |
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URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)[N+](=O)[O-])O | |
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Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H5NO3 | |
Record name | 2-NITROPHENOL | |
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Related CAS |
824-39-5 (hydrochloride salt) | |
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DSSTOX Substance ID |
DTXSID1021790 | |
Record name | 2-Nitrophenol | |
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Molecular Weight |
139.11 g/mol | |
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Physical Description |
2-nitrophenol is a yellow solid. Sinks in and mixes slowly with water. (USCG, 1999), Other Solid, Light yellow solid with a peculiar aromatic smell;, YELLOW CRYSTALS. | |
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Boiling Point |
417 to 421 °F at 760 mmHg (Decomposes) (NTP, 1992), 216 °C | |
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Flash Point |
108 °C c.c. | |
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Solubility |
less than 1 mg/mL at 70 °F (NTP, 1992), Freely soluble in ... carbon disulfide, alkali hydroxides; slightly soluble in cold water, Very soluble in alcohol, ether, acetone, chlorine, In water, 2100 mg/L at 20 °C; 10,800 mg/L at 100 °C, In water, 2.5X10+3 mg/L at 25 °C, Solubility in water, g/100ml at 20 °C: 0.21 (poor) | |
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Density |
1.49 at 68 °F (USCG, 1999) - Denser than water; will sink, Density: 1.2942 g/cu cm at 40 °C, 1.49 g/cm³ | |
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Vapor Pressure |
1 mmHg at 120.7 °F (NTP, 1992), 0.11 [mmHg], Vapor pressure = 1 mm Hg at 49.3 °C, 0.113 mm Hg at 25 °C, Vapor pressure, kPa at 25 °C: 0.015 | |
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Mechanism of Action |
Nitrophenols interfere with normal metabolism by uncoupling oxidative phosphorylation. For the mononitrophenols, the order of severity of effects is 4->3-> 2-nitrophenol. | |
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Color/Form |
Light yellow needles or prisms, MONOCLINIC, Yellow needles from alcohol | |
CAS No. |
88-75-5 | |
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Melting Point |
113 to 115 °F (NTP, 1992), 44-45 °C, 45-46 °C | |
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Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
Explanation | Creative Commons CC BY 4.0 | |
Synthesis routes and methods I
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Synthesis routes and methods II
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Synthesis routes and methods III
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Retrosynthesis Analysis
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Top-N result to add to graph | 6 |
Feasible Synthetic Routes
ANone: The molecular formula of 2-Nitrophenol is C6H5NO3, and its molecular weight is 139.11 g/mol. [, , ]
ANone: Researchers frequently employ UV-Vis absorption spectroscopy, cavity ring-down spectroscopy, infrared (IR) spectroscopy, and nuclear magnetic resonance (NMR) spectroscopy to characterize this compound. [, , , , , , , , ]
ANone: The UV-Vis absorption spectrum of this compound is sensitive to its chemical environment. It exhibits a red-shifted absorption band when adsorbed on mineral and chloride aerosol substrates, indicating the formation of 2-Nitrophenolate. This shift significantly impacts its solar absorption properties. []
ANone: Photolysis is the dominant gas-phase removal process for this compound in the atmosphere. []
ANone: The photolysis of this compound in the atmosphere leads to the formation of hydroxyl (OH) radicals and nitrous acid (HONO), contributing to atmospheric oxidation processes. []
ANone: this compound is commonly found in wastewater from various industrial processes, including dye manufacturing, pesticide production, and the manufacturing of plasticizers and explosives. [, , ]
ANone: Several materials have demonstrated efficacy in adsorbing this compound from water, including:
- Activated carbon: Activated carbons derived from various sources, such as tucumã seed (Astrocaryum aculeatum) and water hyacinth, exhibit high adsorption capacities for this compound removal. [, ]
- Coal fly ash: South African coal fly ash (SACFA) effectively removes this compound from wastewater. [, ]
- Pine bark crosslinked to cyclodextrin: This modified biosorbent shows improved adsorption capacity compared to untreated pine bark. []
- Nanosized ZnO: Nanosized ZnO acts as a catalyst in ozonation processes, enhancing the degradation of this compound. [, ]
- Sedimentary phosphate: Sedimentary phosphate has shown potential as an adsorbent for this compound removal, with intraparticle diffusion as the primary rate-controlling mechanism. []
- Linde Type A (LTA) zeolites: Zeolites 3A and 5A can adsorb this compound through hydrogen bonding interactions between the this compound hydroxyl group and the zeolite surface silanol groups. []
- Dodecyl guanidine salt modified attapulgite: This modified material exhibits a significant removal rate for this compound from model wastewater. []
ANone: The adsorption of this compound onto these materials is influenced by several factors, including pH, contact time, adsorbent dosage, initial this compound concentration, and temperature. [, , , , , ]
ANone: Chlorine atoms react with this compound and its methylated derivatives (methyl-2-nitrophenols) in the gas phase. The reaction rates vary depending on the position of the methyl substituent, with 3-Methyl-2-nitrophenol exhibiting an unusually high reaction rate attributed to a potential ipso substitution mechanism. []
ANone: The presence of an intramolecular O-H···O hydrogen bond in this compound significantly influences its photodissociation dynamics. Upon UV excitation, this bond facilitates rapid internal conversion to the ground electronic state, resulting in the predominant formation of slow, statistically distributed hydrogen fragments. This contrasts with the observation of fast hydrogen atoms in phenol, which lacks the intramolecular hydrogen bond. []
ANone: Yes, the photolysis of nitrophenols can lead to significant SOA formation. The aerosol yield varies depending on the nitrophenol structure and environmental conditions, such as the presence of nitrogen oxides (NOx) and hydroxyl radical scavengers. []
ANone: Yes, gold nanoparticles (AuNP) stabilized by ionic liquids, such as 1-butyl-3-hexadecyl imidazolium bromide (Au@[C4C16Im]Br), effectively catalyze the reduction of this compound using sodium borohydride (NaBH4) as a reducing agent. []
ANone: The reduction rate of this compound is slower compared to 4-Nitrophenol due to the presence of intramolecular hydrogen bonding in this compound, hindering the interaction with the catalyst. []
ANone: Mesoporous MCM-41, particularly when modified with transition metals like Mn(II), Fe(III), Co(II), and Ni(II), exhibits catalytic activity for the oxidation of this compound in aqueous solutions using hydrogen peroxide (H2O2) as an oxidant. [, ]
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